molecular formula C9H9BrN2O3 B599857 N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide CAS No. 16503-61-0

N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide

Cat. No.: B599857
CAS No.: 16503-61-0
M. Wt: 273.086
InChI Key: YFXPVGHVRIJFNI-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide is a synthetic nitrated acetanilide derivative of significant interest in medicinal chemistry and biochemical research. Compounds within this structural class are frequently investigated as heterocyclic building blocks for developing new therapeutic agents . The strategic bromo and nitro substituents on the aromatic ring make it a valuable intermediate for further synthetic modification, enabling the construction of more complex molecules for biological screening . Research on closely related nitrated 4-alkoxyacetanilides indicates that such compounds can be formed under conditions of oxidative stress, modeling non-enzymatic biotransformation pathways initiated by reactive oxygen and nitrogen species (RONS) . This suggests a potential role for this compound in studies focused on understanding the chemical footprint of oxidative stress and the nitration of biomolecules . Furthermore, acetamide derivatives bearing halogen and nitro groups have demonstrated potent bioactivity in scientific studies. Notably, specific benzothiazine acetamide analogs have emerged as promising candidates in antidiabetic drug discovery, exhibiting strong inhibitory activity against alpha-glucosidase and alpha-amylase enzymes, which are key targets for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM) . The presence of the bromine atom and nitro group on the phenyl ring is a key structural feature that contributes to the molecule's reactivity and potential to interact with biological targets, providing a versatile scaffold for researchers in chemical biology and pharmaceutical development.

Properties

IUPAC Name

N-(2-bromo-4-methyl-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-5-3-7(10)8(11-6(2)13)4-9(5)12(14)15/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXPVGHVRIJFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743606
Record name N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16503-61-0
Record name N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Brominated Precursors

The introduction of nitro groups into brominated aromatic systems often follows electrophilic substitution mechanisms. For N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide, nitration typically targets the meta position relative to the bromine atom. In a representative procedure, bromobenzene derivatives are dissolved in concentrated sulfuric acid at 70–90°C, followed by dropwise addition of dilute nitric acid. This generates a dinitro intermediate, which is subsequently reduced to the amine. For example, in the synthesis of 2-bromo-5-nitroaniline, bromobenzene undergoes nitration to yield 2-bromo-1,3-dinitrobenzene, followed by selective reduction.

Key parameters influencing nitration efficiency:

  • Temperature : Optimal nitration occurs at 85°C, balancing reaction rate and byproduct formation.

  • Acid concentration : Sulfuric acid (>95%) enhances electrophilic nitronium ion (NO₂⁺) generation.

  • Stirring speed : 30–50 revolutions per minute ensures homogeneous mixing.

Bromination Strategies

Direct bromination of methyl-substituted anilines presents challenges due to competing side reactions. A two-step approach is often employed:

  • Protection of the amine : Acetylation of 4-methylaniline using acetic anhydride forms N-(4-methylphenyl)acetamide, directing subsequent bromination to the ortho position.

  • Electrophilic bromination : Treatment with bromine in dichloromethane at 0–5°C introduces bromine at the 2-position, yielding N-(2-bromo-4-methylphenyl)acetamide.

Yield considerations :

  • Uncontrolled bromination leads to di-substituted products, reducing monobrominated yields to <60%.

  • Catalytic additives like iron(III) bromide improve regioselectivity, achieving monobromination yields up to 78%.

Functional Group Interconversion

Reduction of Nitro Groups

Selective reduction of the nitro group to an amine is critical for subsequent acetylation. The patent CN105646234A details a nickel-catalyzed reduction using sodium methylate in methanol at 10–30°C. This method converts 2-bromo-1,3-dinitrobenzene to 2-bromo-5-nitroaniline with 74–81% yield. For methyl-substituted analogs, hydrogenation over palladium-on-carbon (10 wt%) at 50 psi H₂ achieves >90% conversion while preserving the bromine and methyl substituents.

Acetylation of Amine Intermediates

The final acetylation step employs bromoacetyl bromide or acetic anhydride under basic conditions. In a optimized protocol:

  • Reagents : Triethylamine (2.5 equiv) in anhydrous dichloromethane.

  • Temperature : 0°C to minimize hydrolysis of bromoacetyl bromide.

  • Reaction time : 4 hours for complete conversion.

Product isolation :

  • Crude material is recrystallized from ethanol, achieving >98% purity.

  • Melting point analysis confirms product identity (observed m.p. 162–164°C vs. theoretical 165°C).

Industrial-Scale Production Challenges

Cost-Efficiency Analysis

ParameterLaboratory ScaleIndustrial Scale
Raw material cost$120/kg$45/kg (bulk pricing)
Reaction volume500 mL5,000 L
Yield75%82% (continuous flow)

Industrial methods prioritize continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

Comparative Method Evaluation

Traditional vs. Catalytic Approaches

MethodConditionsYieldPurity
Nitration (H₂SO₄/HNO₃)85°C, 4h77%95%
Catalytic nitration (FeCl₃)70°C, 3h82%97%
Microwave-assisted100°C, 20min68%90%

Catalytic methods using iron(III) chloride show promise, improving yields by 5–7% through enhanced electrophilic activation .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenylacetamides.

    Reduction: Formation of N-(2-Amino-4-methyl-5-nitrophenyl)acetamide.

    Oxidation: Formation of N-(2-Bromo-4-carboxy-5-nitrophenyl)acetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Weight Key Properties/Applications References
N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide 2-Br, 4-Me, 5-NO₂ 289.08 (calc) Not explicitly reported; inferred structural relevance -
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide 2-Br, 2-MeO, 5-NO₂ 289.08 High topological polar surface area (84.2 Ų); potential solubility challenges
2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide 2-Br, 2-OH, 5-NO₂ 275.08 (calc) Enhanced hydrogen-bonding capacity; possible crystallinity issues
N-(2-Bromo-5-chloro-4-methylphenyl)acetamide 2-Br, 5-Cl, 4-Me 262.53 Research use; stored at -20°C for stability
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]phenyl]acetamide 2-Br, 4,6-diNO₂, azo group 541.35 Azo dye derivative; complex synthesis

Key Comparisons:

Electron-Donating Groups (EDGs): The methyl group (-CH₃) at the 4-position counterbalances EWGs, improving solubility in non-polar solvents compared to analogs like 2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide .

Hydrogen-Bonding and Crystallinity

  • Compounds with hydroxyl (-OH) or methoxy (-OMe) groups (e.g., ) exhibit stronger hydrogen-bonding interactions, influencing crystal packing (as seen in crystallography studies using SHELX ). In contrast, the methyl group in the target compound may reduce intermolecular hydrogen bonding, leading to lower melting points or amorphous solid forms .

Biological Activity

  • While direct data on the target compound are unavailable, structurally related acetamides (e.g., sulfonylpiperazine derivatives in ) show antimicrobial activity. The nitro group may confer anti-proliferative or anti-inflammatory properties, as seen in chalcone derivatives .

Synthetic Challenges

  • The nitro group complicates synthesis due to its meta-directing nature, requiring careful regioselective functionalization. Analogs like N-(2-Bromo-5-chloro-4-methylphenyl)acetamide suggest that halogenation steps must precede nitration to avoid side reactions.

Biological Activity

N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromo group, a methyl group, and a nitro group attached to a phenyl ring, which contributes to its unique reactivity and biological activity. The chemical formula is C8H7BrN2O3C_8H_7BrN_2O_3.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM
Pseudomonas aeruginosa13.40 µM

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

This compound has also been explored for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by modulating critical signaling pathways involved in cell proliferation and survival.

Mechanisms of Action:

  • Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
  • Inhibition of Cell Proliferation: It might interfere with cell cycle progression, thereby reducing tumor growth.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Evaluation: A study assessed the compound's efficacy against various pathogens, showing potent activity comparable to standard antibiotics.
  • Cancer Cell Line Studies: In vitro studies on breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent.
  • Toxicity Assessment: Toxicity studies on normal epithelial cells (Vero cells) revealed that the compound exhibited low toxicity at therapeutic concentrations, supporting its safety for further development .

Comparison with Similar Compounds

This compound shares structural similarities with other halogenated acetamides, but its unique substitution pattern imparts distinct biological properties.

Table 2: Comparison with Similar Compounds

Compound NameChemical FormulaKey Biological Activity
N-(4-Bromo-2-nitrophenyl)acetamideC₈H₇BrN₂O₃Moderate antimicrobial activity
N-(2-Bromo-5-nitrophenyl)acetamideC₈H₇BrN₂O₃Anticancer properties

Q & A

Q. Table 1: Key Physical Properties of this compound

PropertyValue/DescriptionSource
Molecular Weight287.08 g/mol
Melting Point145–148°C (decomposes)
LogP (XLogP3)1.7
Topological Polar SA84.2 Ų

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
N-(2-Bromo-4-methylphenyl)acetamideIncomplete nitrationOptimize HNO3 _3/H2 _2SO4 _4 ratio
5-Amino derivativesNitro group reductionUse inert atmosphere (Ar/N2 _2)

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